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Cat. No.: B1216894 Get Quote

Introduction

Adapiprazine, identified by the chemical name 2-Chloro-10-(3-(4-adamant-2-

ylpiperazinyl)propyl)phenothiazine and CAS number 57942-72-0, is a phenothiazine derivative.

[1] Despite its classification as an anesthetic and antidepressant agent in some chemical

databases, a comprehensive review of publicly available scientific literature reveals a

significant scarcity of information regarding its discovery, development, and mechanism of

action. This technical guide aims to present the limited existing data on Adapiprazine and, in

the absence of specific details, provide a broader context based on the well-established

pharmacology of the phenothiazine class of compounds.

Limited Discovery and Development History of
Adapiprazine
The origins of Adapiprazine are not well-documented in accessible scientific literature. The

primary and seemingly sole reference to this compound is a 1977 publication by Kovalev et al.

in the Russian journal Farmakologiia i Toksikologiia, which describes its "immunotropic activity".

Unfortunately, an English translation of this article and any subsequent research expanding on

these findings are not readily available. This significant gap in the literature prevents a detailed

account of its synthesis, initial screening, and any preclinical or clinical development programs.

Physicochemical Properties of Adapiprazine
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A summary of the known physicochemical properties of Adapiprazine is presented in Table 1.

Property Value Reference

CAS Number 57942-72-0

Molecular Formula C29H36ClN3S [1]

Molecular Weight 494.14 g/mol

IUPAC Name

2-Chloro-10-(3-(4-adamant-2-

ylpiperazinyl)propyl)phenothiaz

ine

Postulated Mechanism of Action: Inferences from
the Phenothiazine Class
Given the lack of specific studies on Adapiprazine's mechanism of action, we can infer

potential pathways based on its structural similarity to other phenothiazine derivatives, which

are primarily known for their antipsychotic effects mediated by dopamine receptor antagonism.

Phenothiazines typically exert their effects by blocking D2 dopamine receptors in the

mesolimbic pathway of the brain. This action is believed to be responsible for their

antipsychotic properties. Additionally, many phenothiazines interact with a variety of other

neurotransmitter receptors, including serotonergic, adrenergic, cholinergic, and histaminergic

receptors, which contributes to their broad spectrum of therapeutic effects and side effects.

The adamantyl group attached to the piperazine ring of Adapiprazine is a bulky, lipophilic

moiety that would significantly influence its pharmacological profile, including its receptor

binding affinity, selectivity, and pharmacokinetic properties. However, without experimental

data, the precise nature of these influences remains speculative.

Hypothesized Signaling Pathway

The following diagram illustrates the generalized signaling pathway for D2 receptor antagonism

by phenothiazines, which may be relevant to Adapiprazine.
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Caption: Hypothesized D2 receptor antagonism by Adapiprazine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1216894?utm_src=pdf-body-img
https://www.benchchem.com/product/b1216894?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols: A General Framework for
Phenothiazine Characterization
While specific experimental protocols for Adapiprazine are unavailable, the following outlines

standard methodologies used to characterize phenothiazine derivatives.

Table 2: General Experimental Protocols for Phenothiazine Drug Characterization

Experiment Methodology Purpose

Receptor Binding Assays

Radioligand binding assays

using cell membranes

expressing specific dopamine,

serotonin, adrenergic, and

other receptors.

To determine the binding

affinity (Ki) and selectivity of

the compound for various

neurotransmitter receptors.

Functional Assays

Measurement of second

messenger levels (e.g., cAMP)

in response to receptor

activation in the presence and

absence of the compound.

To determine if the compound

acts as an agonist, antagonist,

or inverse agonist at a specific

receptor.

In Vivo Animal Models

Behavioral models such as

amphetamine-induced

hyperlocomotion, prepulse

inhibition, and the forced swim

test.

To assess the antipsychotic,

anxiolytic, and antidepressant-

like effects of the compound in

a living organism.

Pharmacokinetic Studies

Administration of the

compound to animals followed

by measurement of drug

concentrations in plasma and

brain tissue over time.

To determine the absorption,

distribution, metabolism, and

excretion (ADME) profile of the

compound.

Illustrative Experimental Workflow

The following diagram depicts a typical workflow for the preclinical characterization of a novel

psychoactive compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1216894?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis & Purification

In Vitro Receptor Binding Assays

In Vitro Functional Assays

In Vivo Behavioral Models

Pharmacokinetic Studies

Toxicology Studies

Lead Candidate Selection

Click to download full resolution via product page

Caption: Preclinical drug discovery workflow.
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Conclusion
Adapiprazine remains an enigmatic compound within the phenothiazine family. While its

chemical structure suggests potential activity as a central nervous system depressant, the

near-complete absence of published research on its pharmacology and toxicology makes it

impossible to draw firm conclusions about its therapeutic potential or safety profile. The solitary

mention of its "immunotropic activity" in a 1977 Russian publication provides a tantalizing but

ultimately uninformative glimpse into its possible biological effects. Further research, including

the synthesis and comprehensive preclinical evaluation of Adapiprazine, would be necessary

to elucidate its true pharmacological character and potential clinical utility. Without such data,

Adapiprazine remains a footnote in the extensive history of phenothiazine drug discovery and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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